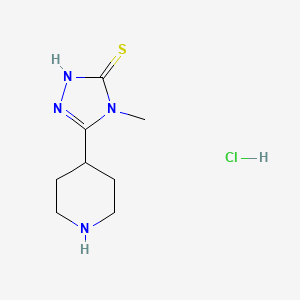

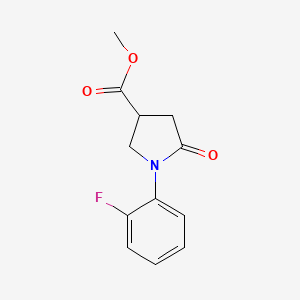

![molecular formula C12H23N3O B1422499 2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1184429-52-4](/img/structure/B1422499.png)

2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one

Vue d'ensemble

Description

2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one, commonly known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances. It was first synthesized in the 1960s, and its use has been increasing in recent years due to its potent stimulant effects. MDPV is a highly addictive and dangerous drug that has been associated with many adverse effects, including psychosis, seizures, and death. However, MDPV has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.

Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Anticancer Activity

An efficient microwave-assisted procedure for synthesizing polysubstituted 4H-pyran derivatives, involving 2-(1H-pyrrol-2-yl) and piperidine, was developed. The procedure is notable for its one-pot mode, short reaction time, simple purification, and high yields. The synthesized compounds exhibited significant anticancer activity against a variety of human cancer cell lines across nine cancer panels, highlighting their potential in anticancer drug development (Hadiyal et al., 2020).

Synthesis of Building-Blocks for Decorated Crown Ethers

A convenient methodology was developed to synthesize valuable building-blocks for the production of functionalized crown ethers, which are crucial in numerous chemical processes. The method involves the synthesis of compounds such as 1-(pyrrolidin-2-yl)ethan-1,2-diol, valuable for their applications in creating complex molecular architectures (Nawrozkij et al., 2014).

Hydrogen-Bonding Patterns in Enaminones

Research on enaminones, including compounds with pyrrolidin-2-yl and piperidin-2-yl groups, revealed intricate hydrogen-bonding patterns. These patterns are critical in forming specific molecular structures and are instrumental in various chemical and pharmaceutical processes (Balderson et al., 2007).

Enhancement of Transdermal Drug Delivery

Compounds with piperidin-1-yl groups were synthesized and tested for their efficacy as transdermal permeation enhancers. Specifically, esters like decyl 6-(pyrrolidin-1-yl)hexanoate showed remarkable activity, significantly enhancing the permeability of drugs through the skin, potentially revolutionizing transdermal drug delivery systems (Farsa et al., 2010).

Propriétés

IUPAC Name |

2-[4-(methylamino)piperidin-1-yl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c1-13-11-4-8-14(9-5-11)10-12(16)15-6-2-3-7-15/h11,13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCKSEIIHDYOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)CC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl({[2-(prop-2-yn-1-yloxy)phenyl]methyl})amine hydrochloride](/img/structure/B1422420.png)

![4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422426.png)

![[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1422430.png)

![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)

![3-Oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B1422432.png)

![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)